

Comparative Guide to the Cross-Reactivity of Menin-MLL Inhibitors

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Compound of Interest						
Compound Name:	Menin-MLL inhibitor 20					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of **Menin-MLL inhibitor 20**, a precursor to the irreversible inhibitor BMF-219 (Icovamenib), with other notable Menin-MLL inhibitors. The information is compiled from publicly available preclinical and clinical data to assist researchers in selecting the most appropriate tool compounds for their studies.

Introduction to Menin-MLL Inhibition

The interaction between menin and the MLL1 (KMT2A) protein is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by KMT2A rearrangements or NPM1 mutations. This protein-protein interaction (PPI) is essential for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[1][2][3] The development of small molecule inhibitors that disrupt the Menin-MLL interaction represents a promising therapeutic strategy for these genetically defined leukemias.[1][4]

This guide focuses on comparing the selectivity profiles of key Menin-MLL inhibitors, with a particular emphasis on **Menin-MLL inhibitor 20**, a synthetic intermediate for the clinical candidate BMF-219.[5]



Comparison of Menin-MLL Inhibitors

A new generation of both reversible and irreversible inhibitors targeting the Menin-MLL interaction has entered preclinical and clinical development. This guide compares **Menin-MLL inhibitor 20** (as the precursor to the irreversible inhibitor BMF-219) with the leading reversible inhibitors, Revumenib (SNDX-5613) and Ziftomenib (KO-539), and other notable compounds.



Inhibitor	Development Status	Mechanism of Action	Target Population	Reported Selectivity and Off-Target Effects
Menin-MLL inhibitor 20 (BMF-219)	Phase I/II Clinical Trials[6]	Irreversible (covalent)[5]	KMT2A- rearranged, NPM1-mutant leukemias, and other malignancies[6]	Preclinical data suggest high selectivity.[6] Forms a covalent bond with menin, leading to sustained target inhibition.[1] Clinical trials have reported cases of differentiation syndrome and potential for hepatotoxicity at higher doses.[4]
Revumenib (SNDX-5613)	FDA Approved[8]	Reversible	KMT2A- rearranged, NPM1-mutant leukemias[2][3]	Potent and selective inhibitor.[9] The most common treatment-related adverse events include QTc prolongation and differentiation syndrome.[3]
Ziftomenib (KO- 539)	Phase I/II Clinical Trials[2]	Reversible	KMT2A- rearranged, NPM1-mutant leukemias[2]	Highly selective for MLL-rearranged and NPM1-mutant cells over wild-

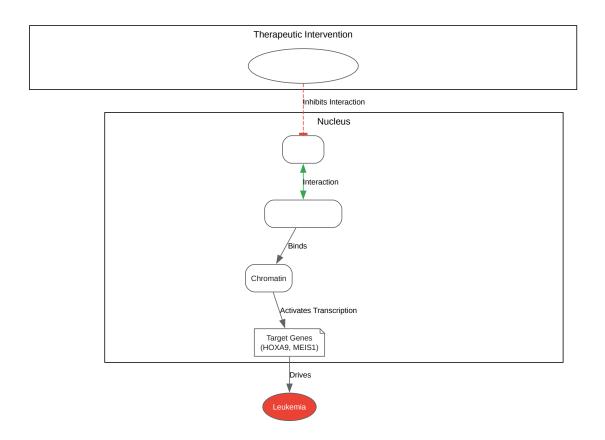


				type cells.[2] Differentiation syndrome has been observed in clinical trials.[3]
VTP50469	Preclinical	Reversible	KMT2A- rearranged leukemias	Developed through structure-based design to be a potent and highly selective inhibitor with improved pharmaceutical properties over earlier compounds.
MI-series (e.g., MI-503)	Preclinical	Reversible	KMT2A- rearranged leukemias	Early-generation tool compounds that demonstrated the therapeutic principle but had liabilities such as off-target activities and poor pharmacokinetic properties.[1]

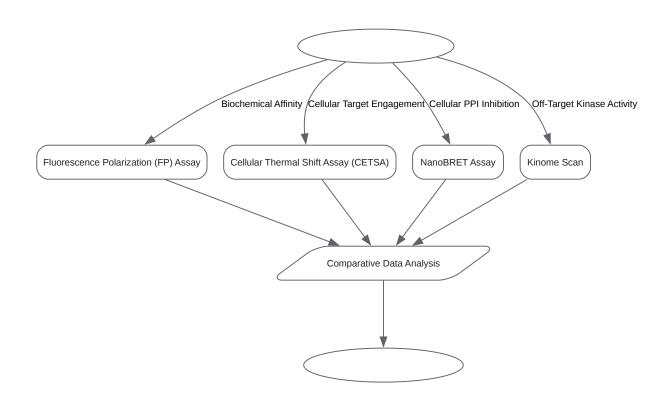
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.









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